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Compound of Interest

Compound Name: 3-Chloro-2-fluoroaniline

Cat. No.: B1295074 Get Quote

In-Depth Technical Guide to 3-Chloro-2-
fluoroaniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and analytical methodologies for 3-Chloro-2-fluoroaniline, a key intermediate in the synthesis

of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties
3-Chloro-2-fluoroaniline, with the CAS Number 2106-04-9, is an aromatic amine substituted

with both chlorine and fluorine atoms.[1][2] These halogen substitutions enhance its reactivity,

making it a valuable building block in organic synthesis.[2] Its chemical structure and

fundamental properties are summarized below.

Molecular Formula: C₆H₅ClFN[1][2]

Molecular Weight: 145.56 g/mol [1][2]

The structure of 3-Chloro-2-fluoroaniline is a benzene ring with an amino group at position 1,

a fluorine atom at position 2, and a chlorine atom at position 3.
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The following table summarizes the key physicochemical properties of 3-Chloro-2-
fluoroaniline.

Property Value Reference

CAS Number 2106-04-9 [1][2]

Molecular Formula C₆H₅ClFN [1][2]

Molecular Weight 145.56 g/mol [1][2]

Appearance Colorless to brown clear liquid [2]

Boiling Point 99 °C at 14 mmHg [2]

Density 1.34 g/mL [2]

Refractive Index n20/D 1.56 [2]

Note: Detailed experimental data on molecular geometry, such as specific bond lengths and

angles for 3-Chloro-2-fluoroaniline, are not readily available in the cited literature.

Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Chloro-2-
fluoroaniline. While complete spectral assignments are not available in the provided search

results, this section outlines the expected spectral features and provides generalized

experimental protocols.
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Spectroscopic Technique Expected Features

¹H NMR

Signals corresponding to the aromatic protons

and the amine protons. The chemical shifts and

coupling patterns will be influenced by the

positions of the fluorine, chlorine, and amino

groups.

¹³C NMR

Resonances for the six carbon atoms of the

benzene ring. The chemical shifts will be

indicative of the electronic environment created

by the substituents.

¹⁹F NMR
A signal corresponding to the single fluorine

atom, with coupling to adjacent protons.

FT-IR

Characteristic absorption bands for N-H

stretching of the primary amine, C-N stretching,

C-F stretching, C-Cl stretching, and aromatic C-

H and C=C vibrations. FT-IR spectra for this

compound are noted as being available.[1][2]

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight. The fragmentation pattern is

expected to show losses of chlorine, fluorine,

and other small neutral molecules, consistent

with the structure of a halogenated aniline.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 3-
Chloro-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-fluoroaniline in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. The spectral width should be sufficient to

cover the aromatic and amine proton regions.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets

for each carbon atom.

For ¹⁹F NMR, a standard one-pulse experiment is used, with the spectral window centered

on the expected chemical shift for an aryl fluoride.

Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and

baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts and coupling constants to assign the signals

to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the

ATR crystal.

Instrumentation: Use a benchtop FT-IR spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or clean ATR crystal before

running the sample.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as N-H, C-N, C-F, C-Cl, and aromatic C-H and C=C

vibrations.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-Chloro-2-fluoroaniline in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer coupled with a suitable inlet system, such as

Gas Chromatography (GC-MS) or an infusion pump for direct injection (for techniques like

Electrospray Ionization - ESI-MS).

Data Acquisition:

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS, while ESI is suitable for direct infusion.

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected

fragment ions (e.g., m/z 50-200).

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm

the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable for

chlorine-containing fragments.

Logical Workflow: Synthetic Application
3-Chloro-2-fluoroaniline serves as a crucial intermediate in the synthesis of more complex

molecules with significant biological activity. For instance, it is a precursor in the preparation of

intermediates for anticancer agents and oxytocin receptor antagonists. The following diagram

illustrates a generalized workflow for its application in chemical synthesis.
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Caption: Synthetic workflow of 3-Chloro-2-fluoroaniline as a building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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